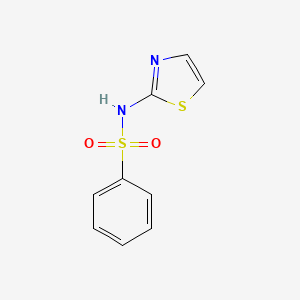

N-(1,3-thiazol-2-yl)benzenesulfonamide

Übersicht

Beschreibung

N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that combines the thiazole and sulfonamide moieties, both of which are known for their significant biological activities. This compound has garnered attention due to its potential antibacterial properties, making it a promising candidate for therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the cyclization and condensation of haloketones with thioamide. This method is widely popular for the synthesis of thiazole moieties . Another approach involves the incorporation of both thiazole and sulfonamide moieties in a single molecule, as demonstrated in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, are likely applied to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized thiazole derivatives.

Reduction: Amine derivatives of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

N-(1,3-thiazol-2-yl)benzenesulfonamide derivatives have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit potent activity against both Gram-negative and Gram-positive bacteria. For instance, derivatives with specific substitutions (such as 4-tert-butyl and 4-isopropyl) have shown low minimum inhibitory concentrations (MICs), making them effective against strains like Staphylococcus aureus and Acinetobacter xylosoxidans with MIC values as low as 3.9 μg/mL .

Mechanism of Action

The mechanism involves the inhibition of the enzyme dihydropteroate synthetase (DHPS), critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division . The thiazole moiety contributes to the compound's ability to disrupt bacterial lipid biosynthesis pathways, enhancing its antimicrobial efficacy.

Case Study: Combination Therapy

A notable case study investigated the use of this compound in combination with cell-penetrating peptides (CPPs). This combination significantly increased the compound's efficacy, indicating a promising strategy for overcoming bacterial resistance .

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity. The compound's structural features allow it to interact effectively with fungal cell membranes, inhibiting growth and proliferation.

Materials Science

Development of Novel Materials

The unique structural characteristics of this compound make it suitable for designing novel materials with specific electronic or optical properties. Research has explored its potential in creating advanced materials that can be utilized in electronics and photonics.

Biological Studies

Enzyme Inhibition Studies

This compound serves as a valuable probe in biological studies aimed at understanding enzyme inhibition and protein-ligand interactions. It is often used to assess the binding affinity and specificity of various enzymes, contributing to drug discovery efforts .

Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial and antifungal agents | Potent activity against multiple bacterial strains |

| Mechanism: DHPS inhibition | Bacteriostatic effect observed | |

| Materials Science | Development of novel materials | Potential use in electronics and photonics |

| Biological Studies | Enzyme inhibition studies | Valuable insights into protein-ligand interactions |

Wirkmechanismus

The antibacterial activity of N-(1,3-thiazol-2-yl)benzenesulfonamide is attributed to its ability to disrupt bacterial cell membranes. When combined with cell-penetrating peptides like octaarginine, the compound exhibits faster killing kinetics and creates pores in bacterial cell membranes. This distinctive mode of action is not merely the sum of its constituent components but suggests a unique interaction between the drug and the peptide .

Vergleich Mit ähnlichen Verbindungen

Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antimicrobial properties.

Ritonavir: An antiretroviral drug containing a thiazole ring.

Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness: N-(1,3-thiazol-2-yl)benzenesulfonamide stands out due to its combined thiazole and sulfonamide moieties, which confer potent antibacterial activity. Its ability to form effective complexes with cell-penetrating peptides further enhances its therapeutic potential .

Biologische Aktivität

N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that has gained attention for its significant biological activities, particularly its antibacterial properties. This article explores the compound's mechanisms of action, biochemical interactions, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound combines thiazole and sulfonamide moieties, both known for their biological activities. The compound has shown promising antibacterial effects against various bacterial strains, making it a candidate for therapeutic applications. Its primary target is Cyclin-dependent kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation and DNA repair mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Enzymes : The compound inhibits enzymes involved in bacterial cell wall synthesis and DNA replication. This disruption leads to bacterial cell death by preventing the formation of essential cellular structures .

- Cell Penetration Enhancement : When used in conjunction with cell-penetrating peptides like octaarginine, the antibacterial activity of this compound is significantly enhanced. This combination allows for better cellular uptake and increased efficacy against bacterial strains .

This compound interacts with various biochemical pathways:

- Antibacterial Activity : The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions have shown minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .

- Anti-inflammatory Properties : In addition to its antibacterial effects, the compound influences gene expression related to inflammatory responses in mammalian cells, suggesting potential applications in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study synthesized various derivatives of the compound and assessed their antibacterial activity. Compounds with 4-tert-butyl and 4-isopropyl substitutions demonstrated significant antibacterial effects against multiple strains .

- In Vitro Studies : Research conducted on the antimicrobial activity of new benzenesulfonamide derivatives showed considerable effectiveness against Bacillus subtilis and Escherichia coli, with notable antifungal activity against Candida albicans and antimycobacterial activity against Mycobacterium tuberculosis .

- Synergistic Effects : The combination of this compound with other compounds has been shown to enhance its antibacterial properties significantly. In one study, the use of octaarginine as a cell-penetrating agent improved the efficacy of the compound against resistant bacterial strains .

Antibacterial Activity Summary

| Compound Derivative | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | 3.9 | S. aureus, A. xylosoxidans |

| 4-tert-butyl derivative | Varies | Various Gram-positive/negative |

| 4-isopropyl derivative | Varies | Various Gram-positive/negative |

Eigenschaften

IUPAC Name |

N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWNYPNPXLNRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284820 | |

| Record name | N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4411-72-7 | |

| Record name | NSC41830 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-THIAZOLIN-2-YLIDENE)BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(1,3-thiazol-2-yl)benzenesulfonamide exert its antibacterial effect?

A1: this compound acts as an antibacterial agent by inhibiting the growth of bacteria. It achieves this by interfering with the synthesis of folic acid, a crucial compound for bacterial growth and survival. [, ]

Q2: What is the significance of forming Schiff bases with this compound?

A2: Researchers have explored the synthesis of Schiff bases using this compound as a starting material. This strategy involves reacting the compound with aldehydes, such as benzaldehyde or 2-hydroxybenzaldehyde, to create new molecules with potentially enhanced antibacterial properties. [, ] Studies have shown that these Schiff bases can exhibit higher potency against specific bacterial strains compared to the parent this compound molecule. []

Q3: Can metal complexes enhance the antibacterial activity of this compound?

A3: Yes, research indicates that complexing this compound with metal ions, such as Manganese(II), can lead to a significant enhancement in its antibacterial activity. [] This improved potency is attributed to the structural changes induced by metal coordination, potentially influencing the complex's interaction with bacterial targets.

Q4: What spectroscopic techniques are employed to characterize this compound and its derivatives?

A4: Various spectroscopic methods are crucial for characterizing this compound and its derivatives. These include:

- UV-Vis Spectroscopy: Provides insights into the electronic transitions within the molecule, aiding in structural elucidation and studying interactions with other molecules. []

- FTIR Spectroscopy: Identifies functional groups and their vibrational modes, confirming the presence of specific bonds (e.g., N-H, C=N, S=O) within the molecule. [, ]

- ¹H-NMR Spectroscopy: Offers detailed information about the hydrogen atoms in the molecule, their environment, and interactions, providing crucial insights into the structure and conformation of the compound. [, ]

- ¹³C-NMR Spectroscopy: Helps determine the number and types of carbon environments in the molecule, further clarifying the structure of this compound derivatives. []

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation and identification. []

Q5: What structural features of this compound are important for its activity?

A5: The presence of the thiazole ring, the sulfonamide group (SO2NH), and the primary aromatic amine (NH2) are crucial for the biological activity of this compound. [] Modifications to these groups, such as forming Schiff bases or metal complexes, can impact the compound's potency and selectivity against different bacterial strains. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.